3-Bromo-4-methoxycinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-4-methoxycinnamic acid derivatives involves regioselective bromination techniques that result in high yields. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, was synthesized through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. This process highlights the efficiency of bromination methods in introducing bromo groups to methoxycinnamic acid derivatives (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, has been performed using DFT studies at the B3LYP/6-311++G(d,p) level. These studies provide insights into the optimized parameters, molecular electrostatic potential surfaces, and HOMO-LUMO band gaps. Such analyses are crucial for understanding the reactivity and stability of the compound under various conditions, including the influence of solvation (Yadav et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can lead to the formation of various products under specific conditions. For example, 4-methoxycinnamic acid-3'-methylbutyl ester underwent UV irradiation to yield cycloaddition and Diels-Alder adducts. Such reactions are crucial for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Schrader, Jakupovic, & Baltes, 1994).
Physical Properties Analysis
The physical properties of cinnamic acid derivatives, such as solubility, crystallinity, and liquid crystal properties, are significant for their application in material science and biomedical fields. For instance, the synthesis and properties of coumaric acid derivative homo-polymers revealed the solubility hierarchy and crystallinity levels, which are vital for their use as thermotropic polymers with cell adhesion controllable features (Thi et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors and potential energy profiles of methoxycinnamic acids, have been extensively studied. Such analyses provide a comprehensive understanding of the stability, reactivity, and electronic interactions of these compounds, which are essential for their application in chemical synthesis and material science (Arjunan et al., 2016).
Scientific Research Applications
Antioxidant Properties and Biological Activities : Ferulic acid (4-hydroxy-3-methoxycinnamic acid), closely related to 3-Bromo-4-methoxycinnamic acid, is known for its antioxidant properties. This natural product offers beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).
Analytical Methodologies for Quantification : The quantification of ferulic acid and its oligomers is crucial due to its high antioxidant properties and potential applications in food, health, and cosmetic industries. Various analytical methodologies have been developed for this purpose (Barberousse et al., 2008).
Cancer Research : Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid has been found to inhibit proliferation and induce apoptosis in human breast cancer cells, highlighting its potential as a chemotherapeutic agent (Hamdan et al., 2013).
Photochemical Reaction Products : The photochemical reaction of 4-methoxycinnamic acid-3'-methylbutyl ester, a derivative, leads to the formation of various products, underlining the compound's potential in chemical syntheses (Schrader et al., 1994).
Therapeutic Applications : Ferulic acid has therapeutic applications in treating diabetes, cancer, pulmonary, and cardiovascular diseases due to its anti-oxidant and anti-inflammatory action. It also exhibits a range of biological activities like anticarcinogenic, antiallergic, antimicrobial, antiviral, hepatoprotective, and more (Babbar et al., 2021).
Nutraceutical Applications : p-Methoxycinnamic acid (p-MCA) from plant origin has been extensively tested for therapeutic and nutraceutical applications. It exhibits biologically useful properties, including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).
Safety and Hazards
The safety data sheet for 4-Bromo-3-methoxycinnamic acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
The future directions of research on 3-Bromo-4-methoxycinnamic acid could involve further exploration of its synthesis and potential applications. For instance, it has been shown to be an excellent building block for the synthesis of complex compounds , suggesting potential uses in organic synthesis and the production of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
Target of Action
3-Bromo-4-methoxycinnamic acid is a derivative of cinnamic acid . Cinnamic acid and its derivatives are known to play a significant role in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .
Mode of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities, but specific interactions with its targets are yet to be elucidated.
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of many natural products . It’s involved in the phenylpropanoid bioconversion pathways, which are crucial for the development of a biorefinery concept based on the biocatalytic conversion of hydroxycinnamic acids into high-value molecules . .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHCKJFXUYPZAO-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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